

An In-depth Technical Guide to 10-Hydroxybenzo[h]quinoline

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Compound of Interest

Compound Name: 10-Hydroxybenzo[h]quinoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, experimental protocols, and key physicochemical characteristics of **10-Hydroxybenzo[h]quinoline** (HBQ). The information is intended to support research and development activities involving this versatile heterocyclic compound.

Core Molecular Data

10-Hydroxybenzo[h]quinoline, a notable organic compound, is recognized for its significant potential in various chemical and biological applications, attributed to its unique photophysical properties and biological activities.^[1]

Parameter	Value	Reference
Molecular Formula	C ₁₃ H ₉ NO	[1][2][3]
Molecular Weight	195.22 g/mol	[1][2][3]
IUPAC Name	Benzo[h]quinolin-10-ol	[1]
CAS Number	33155-90-7	[1][2]

Experimental Protocols

While a detailed, step-by-step synthesis protocol for **10-Hydroxybenzo[h]quinoline** was not explicitly available in the reviewed literature, several synthesis methodologies and related experimental procedures for its derivatives and its purification have been described.

2.1. Synthesis of a **10-Hydroxybenzo[h]quinoline** Derivative

A documented synthesis of 7,9-diiodo-**10-hydroxybenzo[h]quinoline** (DIHBQ) from **10-Hydroxybenzo[h]quinoline** (HBQ) provides insight into the reactivity of the core molecule.

- **Reaction Procedure:** A solution of HBQ (0.01 mol) and glacial acetic acid (4 mL) in chloroform (10 mL) is added to a solution of iodine (0.02 mol in 20 mL of methanol) over a period of 1 hour. The resulting precipitate is collected and neutralized with sodium carbonate to yield DIHBQ.

2.2. Purification Techniques

Purification of **10-Hydroxybenzo[h]quinoline** and its derivatives is crucial for accurate experimental results.

- **Recrystallization:** HBQ can be purified by recrystallization from cyclohexane.
- **Column Chromatography:** Further purification can be achieved using column chromatography with an eluent of 2:1 ethyl acetate/hexanes.

2.3. Spectroscopic Analysis

The photophysical properties of **10-Hydroxybenzo[h]quinoline** are central to its scientific interest.

- **UV-Vis Absorption and Emission Spectroscopy:** Steady-state absorption and fluorescence spectra are recorded using a spectrophotometer and a fluorimeter, respectively. These techniques are fundamental for studying the Excited-State Intramolecular Proton Transfer (ESIPT) phenomenon.
- **NMR Spectroscopy:** For NMR analysis, the sample should be dissolved in a suitable deuterated solvent. For ^1H NMR, a concentration of at least 0.01 mol/L is recommended,

while for ^{13}C NMR, a concentration of about 0.1 mol/L is preferable. The sample should be free from any particulate matter, which may require filtration.

2.4. Computational Analysis

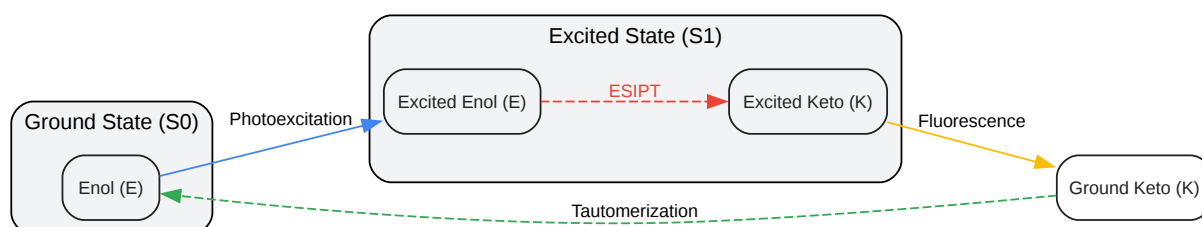
Theoretical calculations are instrumental in understanding the electronic structure and reaction dynamics of **10-Hydroxybenzo[h]quinoline**.

- Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum-chemical calculations are performed using software suites like Gaussian. The M06-2X functional with a TZVP basis set has been used to investigate the proton transfer mechanism in both the ground and excited states.

Key Physicochemical Phenomena

3.1. Excited-State Intramolecular Proton Transfer (ESIPT)

A defining characteristic of **10-Hydroxybenzo[h]quinoline** is its ability to undergo ESIPT. In the ground state, the molecule exists predominantly in the enol form. Upon photoexcitation, an ultrafast intramolecular proton transfer occurs, leading to the formation of the keto tautomer in the excited state. This process is responsible for the large Stokes shift observed between the absorption and emission spectra.

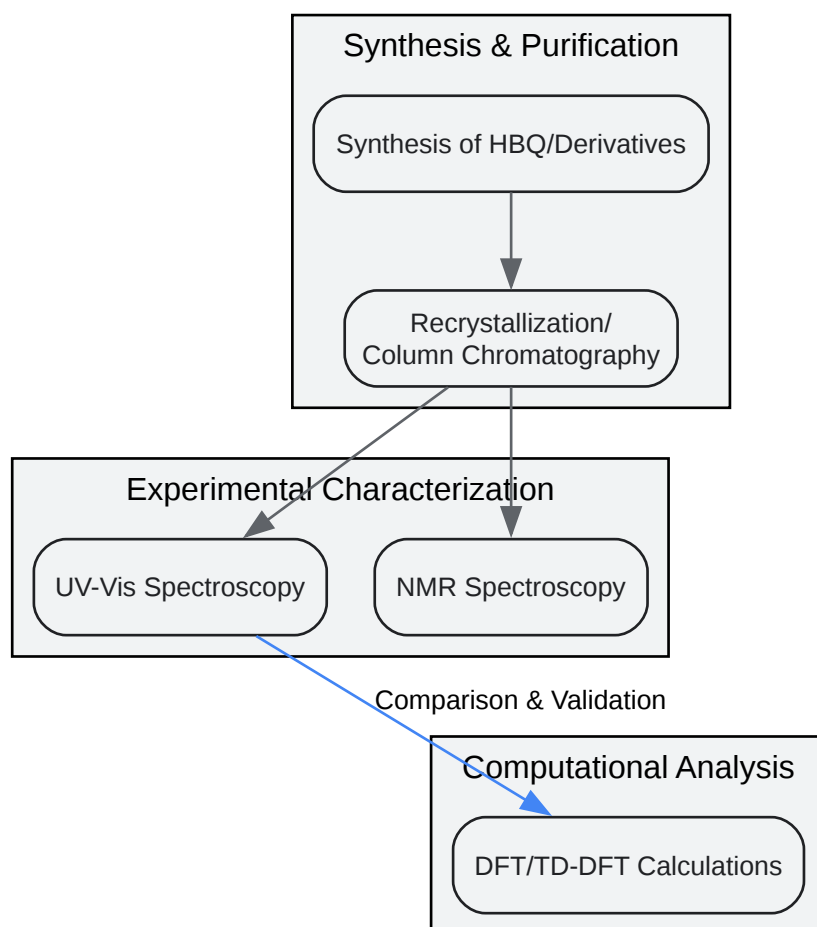


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Excited-State Intramolecular Proton Transfer (ESIPT) in **10-Hydroxybenzo[h]quinoline**.

Experimental and Computational Workflow

The investigation of **10-Hydroxybenzo[h]quinoline**'s properties typically follows a multi-faceted approach combining experimental synthesis and characterization with computational modeling.



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General workflow for the investigation of **10-Hydroxybenzo[h]quinoline**.

Biological Significance

Derivatives of the quinoline scaffold, to which **10-Hydroxybenzo[h]quinoline** belongs, have demonstrated a wide array of biological activities. Notably, various quinoline analogues have been reported to exhibit anti-cancer properties. This suggests that **10-Hydroxybenzo[h]quinoline** and its derivatives could serve as valuable scaffolds in the design and development of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action of HBQ derivatives is an active area of investigation.

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References

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